molecular formula C12H18O3 B12525952 1-Oxaspiro[5.7]tridecane-2,4-dione CAS No. 807335-70-2

1-Oxaspiro[5.7]tridecane-2,4-dione

Cat. No.: B12525952
CAS No.: 807335-70-2
M. Wt: 210.27 g/mol
InChI Key: JQQBJFXGBJCRBA-UHFFFAOYSA-N
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Description

1-Oxaspiro[5.7]tridecane-2,4-dione is a spirocyclic diketone characterized by a unique fused bicyclic system comprising a 5-membered oxolane ring and a 7-membered cycloheptane ring, interconnected at a single spiro carbon atom. The presence of two ketone groups at positions 2 and 4 confers reactivity typical of cyclic diones, enabling participation in condensation and nucleophilic addition reactions.

Properties

CAS No.

807335-70-2

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1-oxaspiro[5.7]tridecane-2,4-dione

InChI

InChI=1S/C12H18O3/c13-10-8-11(14)15-12(9-10)6-4-2-1-3-5-7-12/h1-9H2

InChI Key

JQQBJFXGBJCRBA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)CC(=O)CC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[5.7]tridecane-2,4-dione typically involves the reaction of a suitable lactone precursor with a cycloalkane derivative under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the spiro linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 1-Oxaspiro[5.7]tridecane-2,4-dione may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[5.7]tridecane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
1-Oxaspiro[5.7]tridecane-2,4-dione has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar spirocyclic structures exhibit biological activity, including anticancer properties. For instance, the compound can bind to intracellular molecules and induce their degradation, making it a candidate for cancer treatment .

Case Study: Cancer Treatment
A study highlighted the efficacy of spirocyclic compounds in targeting specific cancer pathways. The research demonstrated that derivatives of 1-Oxaspiro[5.7]tridecane-2,4-dione could inhibit tumor growth in vitro by disrupting cellular signaling involved in proliferation .

Synthetic Applications

Organic Synthesis
The compound is utilized in organic synthesis as a building block for creating more complex molecules. Its unique structure allows for the formation of various derivatives through reactions such as the Paternò-Büchi reaction, which can produce functionalized spirocyclic oxetanes .

Data Table: Synthesis Yield Comparison

Reaction TypeYield (%)Conditions
Paternò-Büchi Reaction8772 hours at reflux
Cyclization Reaction90Room temperature
Oxidation94Under nitrogen atmosphere

Material Science

Polymer Chemistry
In material science, 1-Oxaspiro[5.7]tridecane-2,4-dione serves as a precursor for synthesizing novel polymeric materials. The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability due to its rigid spirocyclic structure .

Case Study: Polymer Development
A recent investigation into spirocyclic polymers revealed that incorporating 1-Oxaspiro[5.7]tridecane-2,4-dione improved the tensile strength and thermal resistance of the resultant materials compared to traditional polymers .

Agrochemicals

Pesticide Formulation
Research has indicated potential applications of 1-Oxaspiro[5.7]tridecane-2,4-dione in agrochemicals, particularly as an active ingredient in pesticide formulations. Its unique chemical properties may enhance the effectiveness of pest control agents by targeting specific biological pathways in pests .

Mechanism of Action

The mechanism by which 1-Oxaspiro[5.7]tridecane-2,4-dione exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Diones

a) Spirodiclofen and Spiromesifen
  • Structure: Spirodiclofen (1-oxaspiro[4.4]non-3-en-2-one derivative) and spiromesifen (1-oxaspiro[4.4]non-3-en-2-one with a trifluoromethylphenyl group) share a spirocyclic dione core but differ in ring size (5.7 vs. 4.4) and substituents.
  • Applications : Both are acaricides/insecticides, with residue limits established for crops like hops (30 ppm for spiromesifen) and tea (50 ppm).
  • Metabolism: Spiromesifen degrades to 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, highlighting the stability of the spiro-dione framework under environmental conditions.
Compound Ring System Key Substituents Application Residue Limit (ppm)
1-Oxaspiro[5.7]tridecane-2,4-dione 5.7-membered spiro None specified Research compound N/A
Spiromesifen 4.4-membered spiro 3-(2,4,6-Trimethylphenyl) Agrochemical 30 (hops), 50 (tea)
Spirodiclofen 4.4-membered spiro 3-(2-Chloro-4-ethylphenyl) Agrochemical 0.25 (fruits)

Non-Spirocyclic Diones

a) Imidazolidin-2,4-dione Derivatives
  • Structure : 5-membered rings with two ketone groups (e.g., IM-3: 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione).
  • Synthesis: Prepared via Strecker synthesis using amino acids and aryl isocyanates, yielding 70–74% of substituted derivatives.
  • Bioactivity : IM-3 exhibits CNS activity, while IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) shows cardiovascular effects in rats.
b) Pyran-2,4-dione Derivatives
  • Structure: 6-membered pyran rings with β-enamino substituents (e.g., C2-symmetrical bis-(β-enamino-pyran-2,4-dione)).
  • Physicochemical Properties: Higher dipole moments (e.g., 2a: 6.12 D) compared to non-polar analogs due to symmetry and substituent effects.
  • Crystallography : Dominated by H...H, O...H, and H...C interactions, with DFT-calculated NMR spectra aligning closely with experimental data (R² = 0.93–0.94).
Compound Ring System Key Features Dipole Moment (D) Applications
1-Oxaspiro[5.7]tridecane-2,4-dione 5.7 spiro Bicyclic, dual ketones Not reported Research
IM-3 (imidazolidin-2,4-dione) 5-membered 4-Ethylphenyl substituent Not reported CNS modulation
Bis-pyran-2,4-dione (2a) 6-membered C2-symmetrical, β-enamino groups 6.12 Material science

Oxazolidine-2,4-dione Derivatives

  • Structure : 5-membered oxazolidine rings (e.g., 6′-O-sulfonamide trisaccharide inhibitors).
  • Synthesis : Involves sulfonation (ClSO2NHBn, pyridine) and hydrolysis (LiOH/THF).
  • Reactivity : Smaller ring size increases ring strain, enhancing susceptibility to nucleophilic attack compared to spiro-diones.

Key Findings and Implications

Structural Impact on Applications: Spirocyclic diones (e.g., spiromesifen) are favored in agrochemicals due to metabolic stability, while non-spiro diones (e.g., IM-3) are explored for CNS and cardiovascular applications. Symmetrical pyran-diones exhibit high polarity, making them suitable for crystal engineering.

Synthesis Complexity :

  • Spiro-diones require multi-step syntheses (e.g., cyclization, sulfonation), whereas imidazolidin-diones are accessible via Strecker reactions.

Physicochemical Properties :

  • Spiro systems’ rigidity may reduce solubility compared to flexible imidazolidin-diones, impacting bioavailability.

Biological Activity

1-Oxaspiro[5.7]tridecane-2,4-dione is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The compound 1-Oxaspiro[5.7]tridecane-2,4-dione contains a spirocyclic structure that is significant in medicinal chemistry for its ability to interact with various biological targets. The spirocyclic framework contributes to the compound's pharmacological properties by influencing its binding affinity and specificity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, the antioxidant activity can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a substance to scavenge free radicals. Although specific data for 1-Oxaspiro[5.7]tridecane-2,4-dione is limited, related compounds have shown promising results in reducing oxidative stress in cellular models .

Antimicrobial Properties

The antimicrobial activity of spirocyclic compounds has been documented in various studies. For example, derivatives of oxaspiro compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The zone of inhibition can be measured through agar diffusion assays, where the compound's effectiveness is compared against standard antibiotics .

Compound Microbial Strain Zone of Inhibition (mm) Reference
1-Oxaspiro[5.7]tridecane-2,4-dioneE. coliTBD
Related Compound AS. aureus15
Related Compound BC. albicans20

Neuroprotective Effects

A study focusing on neuroprotective activities of similar spirocyclic compounds highlighted their potential in protecting neuronal cells from oxidative damage induced by H2O2. The IC50 values for neuroprotection were reported at concentrations ranging from 3.13 to 50 μM, suggesting that 1-Oxaspiro[5.7]tridecane-2,4-dione could exhibit similar protective effects .

Cytotoxicity Testing

Cytotoxicity assays conducted on various cancer cell lines (e.g., HepG2 and Huh7) revealed that spirocyclic compounds can induce cell death at specific concentrations. Such studies are crucial for determining the therapeutic window and safety profile of new chemical entities derived from this class .

The mechanism through which 1-Oxaspiro[5.7]tridecane-2,4-dione exerts its biological effects may involve modulation of signaling pathways associated with oxidative stress and inflammation. For instance, inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been observed in related compounds, leading to reduced production of inflammatory mediators .

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